![molecular formula C14H13NO3 B14429380 2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 78156-82-8](/img/structure/B14429380.png)
2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one can be achieved through a multi-step process involving the formation of the benzopyran core followed by functionalization. One common method involves the use of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave irradiation and catalysts like ZnO can be optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent, can be adjusted to ensure maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Benzopyran-4-one derivatives: Known for their antiproliferative and anti-inflammatory activities.
Pyrano[2,3-c]pyrazole derivatives: Exhibits antimicrobial and insecticidal activities.
Uniqueness
2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its furo3,2-gbenzopyran core is not commonly found in other compounds, making it a valuable molecule for further research and development.
Propiedades
Número CAS |
78156-82-8 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3,5-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H13NO3/c1-7-3-14(16)18-11-5-12-10(4-9(7)11)8(2)13(6-15)17-12/h3-5H,6,15H2,1-2H3 |
Clave InChI |
CWLXEQINWYFSGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


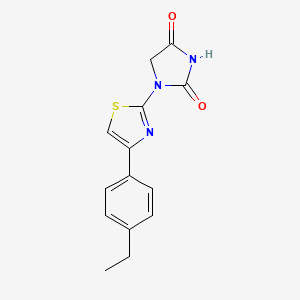
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)

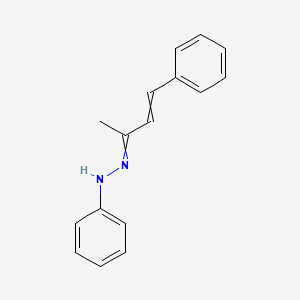
![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
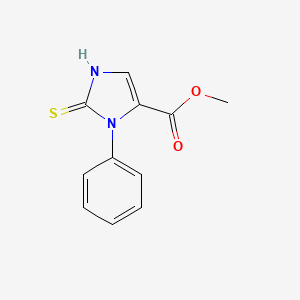
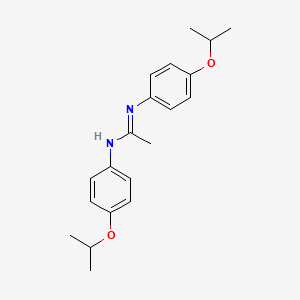

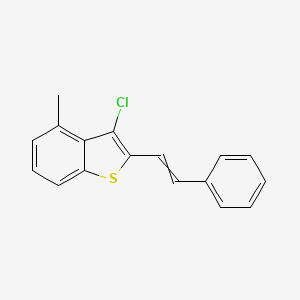
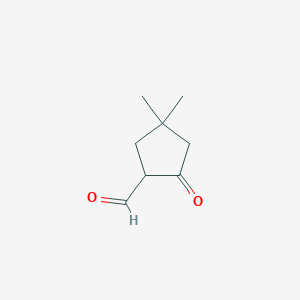
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)


